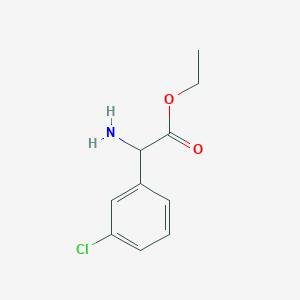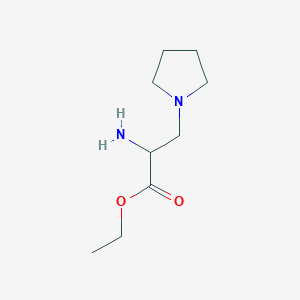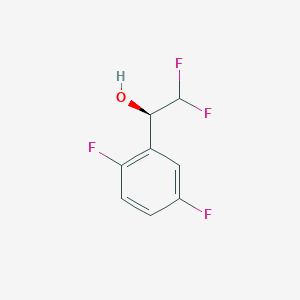![molecular formula C6H10F2O B13568816 [1-(2,2-Difluoroethyl)cyclopropyl]methanol](/img/structure/B13568816.png)
[1-(2,2-Difluoroethyl)cyclopropyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(2,2-Difluoroethyl)cyclopropyl]methanol: is an organic compound characterized by the presence of a cyclopropyl ring attached to a methanol group, with a difluoroethyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method involves the reaction of cyclopropylcarbinol with difluoroethyl halides under basic conditions to yield the desired product.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow chemistry and advanced purification methods are employed to ensure the efficient production of [1-(2,2-Difluoroethyl)cyclopropyl]methanol.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [1-(2,2-Difluoroethyl)cyclopropyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into various alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted cyclopropyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [1-(2,2-Difluoroethyl)cyclopropyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine: Its difluoroethyl group can enhance the metabolic stability and bioavailability of drug candidates.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of advanced materials with specific functionalities.
Mecanismo De Acción
The mechanism of action of [1-(2,2-Difluoroethyl)cyclopropyl]methanol involves its interaction with specific molecular targets. The difluoroethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This interaction can modulate biological pathways and result in specific physiological effects .
Comparación Con Compuestos Similares
- [1-(2,2-Difluoroethyl)cyclopropyl]amine
- [1-(2,2-Difluoroethyl)cyclopropyl]ethanol
- [1-(2,2-Difluoroethyl)cyclopropyl]acetate
Uniqueness: Compared to similar compounds, [1-(2,2-Difluoroethyl)cyclopropyl]methanol stands out due to its specific combination of a cyclopropyl ring and a difluoroethyl group attached to a methanol moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications .
Propiedades
Fórmula molecular |
C6H10F2O |
|---|---|
Peso molecular |
136.14 g/mol |
Nombre IUPAC |
[1-(2,2-difluoroethyl)cyclopropyl]methanol |
InChI |
InChI=1S/C6H10F2O/c7-5(8)3-6(4-9)1-2-6/h5,9H,1-4H2 |
Clave InChI |
OYVKBVGEXWKUHE-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(CC(F)F)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


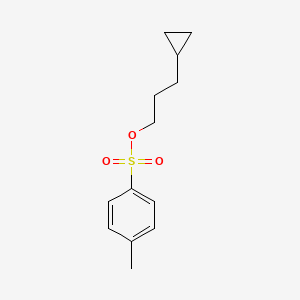
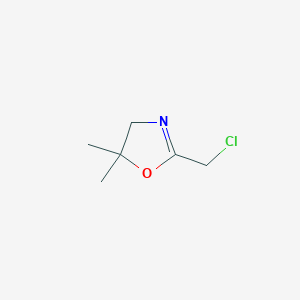
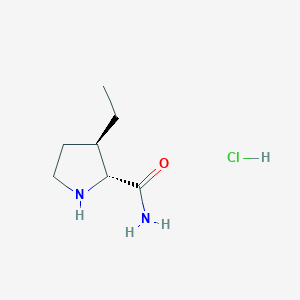
![8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13568758.png)

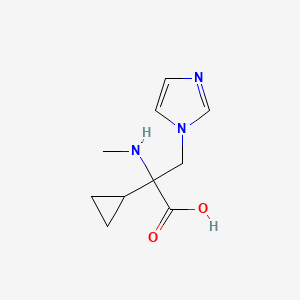
![tert-butylN-[(4-amino-2,3,5,6-tetrafluorophenyl)methyl]carbamate](/img/structure/B13568787.png)
![[1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13568801.png)
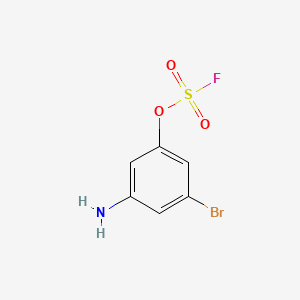
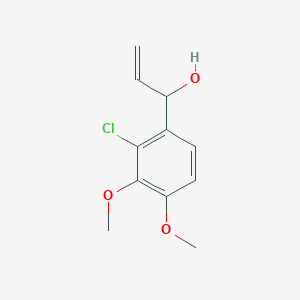
![8-Oxa-1-azadispiro[3.1.4^{6}.1^{4}]undecan-2-one](/img/structure/B13568824.png)
